![molecular formula C17H20N2O4S B12619675 N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea CAS No. 921766-23-6](/img/structure/B12619675.png)
N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is an organic compound characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups attached to a thiourea core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiourea under specific conditions. The reaction is usually carried out in an ethanol solvent, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the thiourea moiety can interact with metal ions and other electrophilic species. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)thiourea: Similar structure but lacks the hydroxyl groups.
N-Vanillyldecanamide: Contains a similar phenolic structure but with different functional groups.
Uniqueness
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is unique due to the presence of both hydroxyl and methoxy groups on the phenyl rings, which can enhance its reactivity and potential biological activity compared to similar compounds .
Propiedades
Número CAS |
921766-23-6 |
|---|---|
Fórmula molecular |
C17H20N2O4S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O4S/c1-22-15-7-11(3-5-13(15)20)9-18-17(24)19-10-12-4-6-14(21)16(8-12)23-2/h3-8,20-21H,9-10H2,1-2H3,(H2,18,19,24) |
Clave InChI |
JZGWIGJECOIZFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CNC(=S)NCC2=CC(=C(C=C2)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)
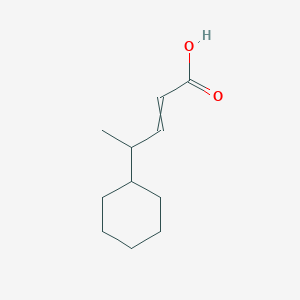
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)
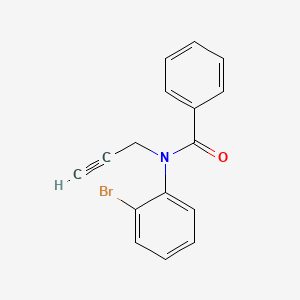
![(10S,11R,15S,16R)-13-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619617.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate](/img/structure/B12619630.png)
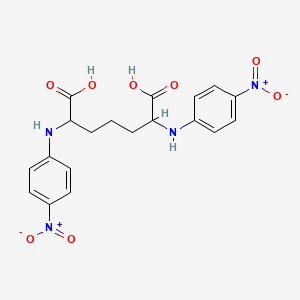
![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)
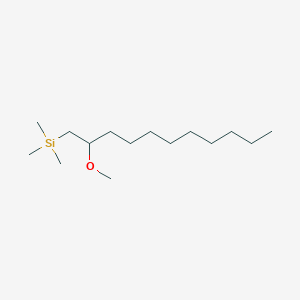
![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
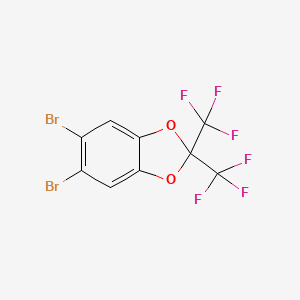
![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
